2-Chloro-5-(4-ethylthiophenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the second position, an ethylthio group at the fourth position of the phenyl ring, and a carboxylic acid group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the chlorination of nicotinic acid derivatives. The process typically starts with the preparation of 2-chloronicotinic acid, which can be synthesized by chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions. The process requires precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, thereby exerting its antibacterial effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.
2-Chloro-N-(2-chlorophenyl)nicotinamide: A derivative with antibacterial properties.
2-Chloro-N-(4-chlorophenyl)nicotinamide: Another derivative with potential biological applications.
Uniqueness
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acid derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
2-chloro-5-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-2-19-11-5-3-9(4-6-11)10-7-12(14(17)18)13(15)16-8-10/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJIEZLCMRURQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.